molecular formula C11H17NO2 B14849137 2-(Dimethylamino)-6-isopropoxyphenol

2-(Dimethylamino)-6-isopropoxyphenol

Cat. No.: B14849137
M. Wt: 195.26 g/mol
InChI Key: WNMHZAXENQDSRL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-isopropoxyphenol is an organic compound with a unique structure that includes a dimethylamino group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-isopropoxyphenol typically involves the reaction of 2,6-dihydroxyphenol with dimethylamine and isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-isopropoxyphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-6-isopropoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The isopropoxy group may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)pyridine

Uniqueness

2-(Dimethylamino)-6-isopropoxyphenol is unique due to the presence of both dimethylamino and isopropoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(dimethylamino)-6-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-7-5-6-9(11(10)13)12(3)4/h5-8,13H,1-4H3

InChI Key

WNMHZAXENQDSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)N(C)C

Origin of Product

United States

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